Bis(2-chloroethyl)ethylamine

描述

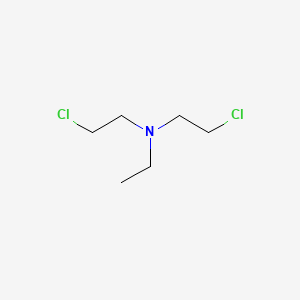

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZPGHOJMQTOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N, Array | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060220 | |

| Record name | Ethylbis(2-chloroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbis(2-chloroethyl)amine is a dark liquid with a faint, fishy amine odor. Used as a delayed-action, military casualty agent., Colorless to pale yellow, oily liquid with a faint fishy or musty odor; [ATSDR-MMG], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

185 °F at 12 mmHg (EPA, 1998), 194 °C with decomposition | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

High enough not to interfere with military use of the agent (EPA, 1998) | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 160 mg/l @ 25 °C, Miscible with many organic solvents, Solubility in water at 25 °C: very poor | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0861 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.09 g/cc @ 25 °C, Relative density (water = 1): 1.09 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.24 mmHg at 77 °F (EPA, 1998), 0.25 [mmHg], 0.25 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.03 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless/pale yellow liquid | |

CAS No. |

538-07-8 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen Mustard-1 | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-mustard-1-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbis(2-chloroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75ZZA7WIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °F (EPA, 1998), -34 °C, Crystals, from acetone; MP: 141 °C /Hydrochloride/ | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Chemical Synthesis and Preparative Methodologies

Established Synthetic Routes in Laboratory Practice

Established laboratory methods for synthesizing bis(2-chloroethyl)ethylamine hydrochloride are valued for their reliability and high yields. These methods typically employ common starting materials and well-understood reaction mechanisms.

Diethanolamine (B148213) and Thionyl Chloride Condensation

A primary and widely utilized method for the laboratory-scale synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride is the direct reaction of diethanolamine with thionyl chloride. This process is typically conducted in a chlorinated solvent, such as 1,2-dichloroethane (B1671644) or chloroform (B151607). The reaction mechanism is a nucleophilic substitution where thionyl chloride converts the hydroxyl groups of diethanolamine into chloride groups. This conversion proceeds through intermediate chlorosulfite esters, releasing sulfur dioxide and hydrogen chloride as byproducts.

The procedure generally involves the addition of thionyl chloride to a solution of diethanolamine in the chosen solvent. Due to the exothermic nature of the reaction, careful temperature control is crucial. The reaction mixture is often heated to reflux for several hours to ensure the reaction proceeds to completion. This method is known for its efficiency, with some procedures reporting a quantitative yield of the final hydrochloride salt.

Table 1: Representative Reaction Parameters for Diethanolamine and Thionyl Chloride Condensation

| Parameter | Value/Condition |

|---|---|

| Starting Material | Diethanolamine |

| Chlorinating Agent | Thionyl Chloride |

| Solvent | 1,2-dichloroethane |

| Temperature | Initially 50°C, then reflux |

| Reaction Time | 3 hours at reflux |

| Product Form | Hydrochloride salt |

| Reported Yield | Quantitative |

Hydrogen Chloride Gas-Mediated Cyclization of Ethanolamine (B43304) Derivatives

An alternative synthetic approach involves the reaction of ethanolamine with hydrogen chloride (HCl) gas. This method, detailed in patent literature, can produce 2-chloroethylamine (B1212225) hydrochloride with high yields of 89–90.5%. The process is a two-step procedure.

Initially, ethanolamine is saturated with a continuous flow of hydrogen chloride gas until the pH of the system reaches a value between 2 and 3. Following this, an organic acid, such as adipic acid, glutaric acid, or propionic acid, is introduced as a catalyst. The mixture is then heated to a temperature range of 130–160°C while continuing the flow of HCl gas. This leads to the cyclization and formation of the desired product.

Alternative and Advanced Synthetic Approaches

Research into the synthesis of this compound and its analogues has led to the development of alternative methods, often designed to create specific derivatives or to proceed under different reaction conditions.

Silylation-Based Derivatization of Amine Hydrochlorides

Silylation offers an alternative pathway for the modification and subsequent reaction of the parent amine. This method is typically performed by treating a suspension of bis(2-chloroethyl)amine hydrochloride in a solvent like diethyl ether with triethylamine (B128534) and trimethylchlorosilane. The reaction is initiated at a low temperature, such as 0°C, and then stirred for an extended period at room temperature. In this reaction, triethylamine acts as an HCl scavenger, which helps to drive the reaction equilibrium towards the formation of the silylated product.

Synthesis of N-Phosphorylated Analogues

The synthesis of N-phosphorylated analogues of bis(2-chloroethyl)amine represents an advanced approach to creating derivatives with potentially altered biological activity. These syntheses typically start with phosphoryl chloride (POCl₃) as the phosphorus source. lmaleidykla.ltmodernscientificpress.com

A general synthetic pathway involves a series of subsequent nucleophilic displacements at the phosphorus center. lmaleidykla.lt For optimal yields, the bis(2-chloroethyl)amino group is often introduced first by reacting bis(2-chloroethyl)amine hydrochloride with phosphoryl chloride, frequently in the presence of a base like triethylamine to neutralize the liberated HCl. lmaleidykla.ltgoogle.com This forms an intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride. nih.gov This reactive intermediate can then be treated with other nucleophiles, such as alcohols or other amines, to create a diverse range of N-phosphorylated compounds. modernscientificpress.com The order in which the nucleophilic reagents are introduced and the reaction temperatures are critical factors that influence the final yield of the target compounds. lmaleidykla.lt

Optimization of Reaction Parameters for Research Scale Production

For research-scale production, optimizing reaction parameters is key to maximizing yield and purity. In the most common synthetic route using diethanolamine and thionyl chloride, several factors can be adjusted.

The rate of addition of thionyl chloride is a critical parameter. A slow, dropwise addition to the diethanolamine solution, often with cooling, is necessary to control the initial exothermic reaction. After the initial addition, maintaining a consistent reflux temperature (e.g., 65°-75° C) for a sufficient duration, typically one to four hours, is vital for driving the reaction to completion. The choice of solvent can also influence the reaction, with chlorinated solvents like chloroform or 1,2-dichloroethane being standard. The molar ratio of reagents is also optimized, with a molar excess of thionyl chloride often used to ensure full conversion of the diethanolamine.

Table 2: Summary of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | (ClCH₂CH₂)₂NH |

| Diethanolamine | HN(CH₂CH₂OH)₂ |

| Thionyl Chloride | SOCl₂ |

| Hydrogen Chloride | HCl |

| 1,2-dichloroethane | C₂H₄Cl₂ |

| Chloroform | CHCl₃ |

| Sulfur Dioxide | SO₂ |

| Ethanolamine | HOCH₂CH₂NH₂ |

| Adipic Acid | C₆H₁₀O₄ |

| Glutaric Acid | C₅H₈O₄ |

| Propionic Acid | C₃H₆O₂ |

| Triethylamine | (C₂H₅)₃N |

| Trimethylchlorosilane | (CH₃)₃SiCl |

| Diethyl Ether | (C₂H₅)₂O |

| Phosphoryl Chloride | POCl₃ |

Design and Synthesis of Novel Analogues for Mechanistic Investigations

The bis(2-chloroethyl)amine scaffold serves as a foundational structure for the rational design and synthesis of a diverse array of novel analogues. These synthetic efforts are primarily aimed at elucidating the mechanisms of action, overcoming therapeutic limitations, and enhancing the pharmacological profiles of nitrogen mustards. By systematically modifying the "R" group attached to the nitrogen atom, researchers can modulate the compound's reactivity, selectivity, and pharmacokinetic properties, providing invaluable tools for mechanistic investigations. nih.gov

Synthesis of DNA Interstrand Crosslink Mimics

A significant area of research focuses on synthesizing stable mimics of the DNA interstrand crosslinks (ICLs) formed by nitrogen mustards. nih.gov Understanding how these lesions are recognized and processed by cellular machinery, such as DNA polymerases, is crucial for comprehending their cytotoxic effects and the mechanisms of DNA repair. nih.gov However, the natural ICLs formed by nitrogen mustards reacting with the N7 position of guanine (B1146940) are often unstable. nih.gov

To overcome this, researchers have developed sophisticated synthetic strategies to create stable ICL analogues. One prominent method involves the incorporation of ICL precursors into oligonucleotides using solid-phase DNA synthesis. nih.gov In this approach, standard 2'-deoxyguanosine (dG) is replaced with a modified version, such as 7-deaza-dG, to prevent the inherent lability of the glycosidic bond in N7-alkylated purines. nih.gov These precursors contain reactive functionalities, like aldehydes, which are then linked together in a post-synthetic step. A key reaction used to form the stable crosslink is a double reductive amination, which creates a stable, uncharged ICL mimic suitable for detailed biochemical and structural studies. nih.govnih.gov

For example, mimics of the ICLs formed by mechlorethamine and chlorambucil (B1668637) have been successfully synthesized. nih.gov The process involves oxidizing diol precursors within the DNA strands to aldehydes, which are then reacted with a linker molecule like methylamine or 3-(4-aminophenyl)propionic acid, followed by reduction to form the stable ICL. nih.gov

Hybrid Molecules and Conjugates for Enhanced Targeting and Efficacy

Another major strategy involves the synthesis of hybrid molecules where the bis(2-chloroethyl)amine moiety is conjugated to another biologically active molecule or a targeting carrier. This approach aims to improve potency, selectivity for cancer cells, and pharmacokinetic properties. nih.govfrontiersin.org

Conjugation to Natural Products: Nitrogen mustard moieties have been attached to natural products like sophoridine and evodiamine. These hybrid compounds have demonstrated significantly improved interactions with cellular targets like DNA-Topo I and enhanced antitumor activity compared to the parent compounds alone. nih.govfrontiersin.org

Steroidal Frameworks: An established analogue, estramustine, is a conjugate of a nitrogen mustard with an estradiol-carbamate structure. The steroidal component is designed to increase the uptake of the alkylating agent in target cells. biointerfaceresearch.com

Targeted Delivery Systems: To overcome biological barriers, such as the blood-brain barrier (BBB), novel analogues have been designed as prodrugs. One such strategy involves converting bis(2-chloroethyl)amine into a lipophilic dihydropyridine derivative. researchgate.net This redox-based system is designed to allow the molecule to cross the BBB, where it is then oxidized in the brain to its active, charged pyridinium form, trapping the cytotoxic agent at the target site. researchgate.net Another approach utilizes nicotinic acid as a carrier to form an ester with the nitrogen mustard, creating a molecule with a higher partition coefficient (Log P) and a greater potential to penetrate the BBB. nih.gov

Analogues with Modified Cytotoxicity

For instance, a series of aromatic nitrogen mustards were synthesized using carrier molecules like benzoic acid, hydrocinnamic acid, and m-toluic acid to investigate how different substituents influence the rate of alkylation. researchgate.net In other studies, derivatives of related mustards like bendamustine, chlorambucil, and melphalan were synthesized by introducing a basic moiety through ester or amide linkages. uni-regensburg.de The synthesis of these derivatives often employs standard coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU). uni-regensburg.de These modifications were found to strikingly enhance the cytotoxic effects of the parent compounds against various cancer cell lines. uni-regensburg.de

The table below summarizes various synthetic approaches used to create novel analogues for mechanistic studies.

| Analogue Type | Key Synthetic Reaction / Method | Reagents and Conditions | Purpose of Investigation |

|---|---|---|---|

| DNA ICL Mimic | Solid-Phase DNA Synthesis & Double Reductive Amination | 7-deaza-dG phosphoramidites, NaIO₄ oxidation, NaCNBH₃ reduction | To create stable DNA adducts for studying DNA repair and polymerase bypass. nih.govnih.gov |

| Brain-Targeting Prodrug | Conversion to Dihydropyridine Derivative | Coupling of the amine with a nicotinoyl chloride derivative followed by reduction. | To design a redox system for specific delivery of the alkylating agent across the blood-brain barrier. researchgate.net |

| Enhanced Cytotoxicity Derivatives | Amide/Ester Coupling | DCC or TBTU, N,N-diisopropylethylamine, DMF | To increase cytotoxicity by introducing basic moieties to existing nitrogen mustard drugs. uni-regensburg.de |

| Aromatic SAR Analogues | Esterification | Aromatic carboxylic acids (e.g., benzoic acid) as carriers for the N-mustard substituent. | To study the relationship between chemical structure and alkylation kinetics. researchgate.net |

| Amino Alcohol Derivatives | Acylation and Aminolysis | Ethyl chloroformate for acylation, followed by reaction with various amino alcohols. | To synthesize novel nitrogen mustards with potentially different biological activities. semanticscholar.org |

The following table provides specific examples of synthesized analogues and their intended purpose.

| Parent Compound Class | Structural Modification | Rationale / Mechanistic Goal |

|---|---|---|

| General Nitrogen Mustard | Incorporation into DNA as a 7-deaza-dG adduct with a stable linker. | To mimic the native DNA crosslink in a stable form for functional and structural studies. nih.gov |

| Bis(2-chloroethyl)amine | Attachment to a dihydropyridine carrier. | To create a brain-specific prodrug that leverages a redox chemical delivery system. researchgate.net |

| Chlorambucil / Melphalan | Derivatization with a basic moiety via an ester or amide bond. | To enhance cytotoxicity and investigate the role of membrane transport in drug efficacy. uni-regensburg.de |

| Nitrogen Mustard Moiety | Conjugation to natural products like sophoridine. | To create hybrid molecules with improved DNA-Topo I interactions and greater antitumor activity. nih.gov |

| Nitrogen Mustard Moiety | Esterification with nicotinic acid. | To increase lipophilicity for improved penetration of the blood-brain barrier. nih.gov |

Molecular and Cellular Mechanisms of Action in Experimental Systems

Alkylation Chemistry and Aziridinium (B1262131) Ion Intermediate Formation

The mechanism of action for bis(2-chloroethyl)ethylamine, like other nitrogen mustards, is initiated by an intramolecular cyclization reaction. chemeurope.comwikipedia.org The tertiary amine nitrogen atom acts as a nucleophile, attacking the γ-carbon of one of the 2-chloroethyl side chains and displacing a chloride ion. wikipedia.orgnih.gov This process results in the formation of a highly reactive and strained three-membered ring intermediate known as the aziridinium ion (also referred to as an ethyleneiminium ion). wikipedia.orgnih.gov

The reaction can be summarized as follows:

Step 1 (Intramolecular Cyclization): The nitrogen atom of this compound attacks one of its own chloroethyl groups, releasing a chloride ion to form a positively charged aziridinium ion. wikipedia.orgnih.gov

Step 2 (Nucleophilic Attack): The highly strained aziridinium ring is opened by a nucleophile, such as a nitrogenous base in DNA, resulting in the alkylation of the target molecule and the regeneration of a 2-chloroethyl side chain. wikipedia.orgresearchgate.net

Step 3 (Second Cyclization and Alkylation): The second 2-chloroethyl arm can then undergo the same cyclization process to form another aziridinium ion, which can subsequently react with a second nucleophile. wikipedia.org This bifunctionality allows for the formation of cross-links. wikipedia.org

Explicit solvent ab initio molecular dynamics simulations have provided insights into this activation process, predicting a concerted reaction mechanism. acs.org These simulations also highlight the significant role of the surrounding water molecules in the ionization of the carbon-chlorine bond and the subsequent cyclization to form the aziridinium ion. acs.org

DNA Adduct Formation and Subsequent DNA Damage Response Pathways

The primary target for the cytotoxic action of this compound is cellular DNA. The electrophilic aziridinium ion intermediate reacts with various nucleophilic sites on the DNA bases, leading to the formation of DNA adducts and initiating a cascade of cellular responses to the damage.

The most nucleophilic site in DNA and the primary target for alkylation by this compound's aziridinium ion is the N7 position of guanine (B1146940) residues. wikipedia.orgresearchgate.net The attack by the N7-guanine opens the strained aziridinium ring, forming a stable covalent bond. wikipedia.org This initial reaction results in a mono-adduct, where one arm of the nitrogen mustard is covalently attached to the guanine base. nih.govresearchgate.net While other sites on purine (B94841) bases, such as the N3 position of adenine (B156593), can also be alkylated, N7-guanine is the most frequent site of initial adduction. nih.gov The formation of these mono-adducts can lead to base mispairing during DNA replication, which is a potential source of mutations. researchgate.net

As a bifunctional agent, this compound can undergo a second alkylation event after the initial mono-adduct formation. wikipedia.org The remaining chloroethyl arm can form a second aziridinium ion, which then reacts with another nucleophilic site on the DNA. wikipedia.orgnih.gov This can result in the formation of two main types of DNA cross-links:

Interstrand Cross-Links (ICLs): These occur when the second alkylation event targets a base on the opposite strand of the DNA double helix. wikipedia.org Early research suggested that ICLs were primarily formed between the N7 atoms of two guanine residues in a 5'-d(GC) sequence. wikipedia.org Later studies demonstrated that ICLs are formed in the 5'-d(GNC) sequence. wikipedia.org ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. The formation of ICLs is a significant contributor to the cytotoxic effects of nitrogen mustards, often leading to the induction of apoptosis. wikipedia.org

Intrastrand Cross-Links: These are formed when the second alkylation event occurs on a base within the same DNA strand as the initial adduct. researchgate.net This can happen between adjacent guanines, for example. researchgate.net

The formation of both interstrand and intrastrand cross-links introduces significant distortions to the DNA helix, which are recognized by the cell's DNA damage response machinery.

In addition to the direct alkylation products, the initial N7-guanine adducts are chemically unstable. The positive charge on the imidazole (B134444) ring of the alkylated guanine weakens the N-glycosidic bond and makes the C8 position susceptible to nucleophilic attack by hydroxide (B78521) ions. This can lead to the opening of the imidazole ring, resulting in the formation of a formamidopyrimidine (FapyG) adduct. nih.gov

Recent studies using advanced analytical techniques like ultraperformance liquid chromatography-ion trap multistage scanning mass spectrometry (UPLC/MS³) have been crucial in identifying and quantifying these FapyG lesions. nih.gov Research on the reaction of bis-(2-chloroethyl)ethylamine with calf thymus DNA has identified not only the N7-guanine mono-adduct (NM-G) and the guanine-guanine cross-link (G-NM-G) but also the ring-opened FapyG mono-adduct (NM-FapyG) and cross-links where one or both guanines have undergone ring-opening (FapyG-NM-G and FapyG-NM-FapyG). nih.gov

Table 1: DNA Adducts Formed in MDA-MB-231 Cells Exposed to this compound (100 μM for 24 h)

| Adduct Type | Adducts per 10⁷ bases |

| NM-G (N7-guanine mono-adduct) | 970 |

| G-NM-G (Guanine-Guanine cross-link) | 240 |

| NM-FapyG (FapyG mono-adduct) | 180 |

| FapyG-NM-G (FapyG-Guanine cross-link) | 6.0 |

| Data sourced from a study using UPLC/MS³ to quantify adduct formation. nih.gov |

Interactions with Non-Nucleic Acid Cellular Constituents in Research Models

While DNA is the primary pharmacological target, the high reactivity of the aziridinium ion intermediate allows this compound to react with other cellular nucleophiles, including proteins.

The same chemical principles that govern the alkylation of DNA also apply to proteins. Nucleophilic amino acid residues within proteins, such as those with sulfhydryl (cysteine) or amino (lysine) groups, can be targeted by the aziridinium ion. nih.gov This results in the covalent modification of proteins, which can alter their structure and function.

As a bifunctional agent, this compound can also induce the formation of cross-links between proteins or between proteins and DNA (DNA-protein cross-links). nih.gov DNA-protein cross-links are complex lesions that can further impede DNA metabolic processes and contribute to cytotoxicity. The formation of these adducts with non-nucleic acid components is a part of the broader cellular impact of this compound exposure in experimental models. nih.gov

Modulation of RNA Synthesis and Integrity in Cellular Studies

Furthermore, direct alkylation of RNA molecules themselves can affect their stability and function. Modified RNA may be more susceptible to degradation by cellular ribonucleases. Additionally, the adduction of functional groups to RNA can alter its secondary and tertiary structure, which is crucial for its various roles in the cell, including protein synthesis and gene regulation. For instance, alkylation can disrupt the intricate folding of ribosomal RNA (rRNA), a key component of ribosomes, thereby impairing protein synthesis. Similarly, modification of messenger RNA (mRNA) can affect its translation into protein.

In cellular studies, exposure to this compound and related nitrogen mustards has been shown to inhibit both DNA and RNA synthesis. nih.gov This inhibition is a direct consequence of the widespread alkylation of nucleic acids and proteins involved in these processes. The disruption of RNA synthesis and integrity contributes significantly to the cytotoxic effects of this compound, leading to a cascade of cellular dysfunction and ultimately, cell death. nih.gov

Subsequent Cellular Responses and Signal Transduction Pathways in Research Systems

This compound, as a bifunctional alkylating agent, significantly disrupts the fundamental processes of DNA replication and transcription. In in vitro systems, its mechanism of action is primarily characterized by the formation of covalent adducts with DNA bases, most commonly at the N7 position of guanine. nih.govnih.govmdpi.com This initial monofunctional alkylation can then lead to more complex and disruptive DNA lesions.

The presence of a second chloroethyl group allows for a subsequent reaction, resulting in the formation of interstrand cross-links (ICLs) and intrastrand cross-links. nih.govmdpi.com ICLs covalently link the two opposing strands of the DNA double helix, physically preventing their separation, which is an essential step for both replication and transcription. nih.gov This blockage effectively halts the progression of DNA and RNA polymerases along the DNA template. nih.govoup.comacs.org

Studies have demonstrated that even a small number of ICLs can be highly cytotoxic. oup.com In vitro transcription assays using DNA templates treated with similar bifunctional alkylating agents have shown a clear termination of transcription at the sites of these cross-links. nih.gov

Beyond the formation of cross-links, the initial monoadducts themselves can also interfere with the fidelity of DNA replication and transcription. The presence of an alkyl group on a DNA base can alter its hydrogen bonding properties, leading to mispairing during DNA synthesis. mdpi.com This can result in the incorporation of an incorrect nucleotide opposite the damaged base by DNA polymerase, thus introducing mutations into the newly synthesized DNA strand. While DNA polymerases have proofreading mechanisms to correct such errors, the presence of bulky adducts can impair the efficiency of these repair processes. nih.gov

The disruption of these critical cellular processes by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. nih.govmdpi.com

The mutagenic potential of this compound in model systems stems from its ability to induce mispairing of nucleotides during DNA replication, leading to various genetic alterations. mdpi.com The primary lesions responsible for these effects are the DNA adducts formed upon exposure to this alkylating agent.

The most frequent adduct, N7-alkylguanine, can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site. If not repaired, this AP site can be bypassed by translesion synthesis (TLS) DNA polymerases, which often insert an incorrect base, typically adenine, opposite the lesion, resulting in a G to T transversion.

Furthermore, the N7-alkylguanine adduct can undergo a secondary reaction involving the opening of the imidazole ring to form a formamidopyrimidine (Fapy) adduct. nih.gov These Fapy lesions are also known to be miscoding. For instance, studies on NM-Fapy-dG have shown its potential to contribute to the mutagenic profile of nitrogen mustards. nih.gov

The formation of interstrand and intrastrand cross-links also contributes to genetic alterations. While these lesions are primarily cytotoxic because they block DNA replication and transcription, their repair can be error-prone. researchgate.net Inaccurate repair of these complex lesions can lead to deletions, insertions, and other chromosomal rearrangements. researchgate.net

Experimental data from studies on related nitrogen mustards in model organisms like Drosophila have shown that bifunctional agents induce a significant proportion of deletions and other DNA rearrangements, whereas monofunctional analogues tend to produce more base pair substitutions. researchgate.net This highlights the critical role of the cross-linking ability of this compound in generating large-scale genetic alterations.

The types of mutations induced by this compound are not random. The preference for alkylation at guanine residues means that mutations are more likely to occur at GC base pairs. researchgate.net The specific mutational spectrum can be influenced by the DNA sequence context and the cellular DNA repair capacity. nih.gov

Here is a table summarizing the genetic alterations induced by this compound in model systems:

| Type of Genetic Alteration | Underlying Mechanism | Consequence |

| Base Pair Substitutions | Mispairing of adducted bases (e.g., N7-alkylguanine, Fapy-dG) during DNA replication. nih.govresearchgate.net | Point mutations (e.g., G to T transversions). nih.gov |

| Deletions | Error-prone repair of interstrand cross-links. researchgate.net | Loss of genetic material. |

| Chromosomal Rearrangements | Inaccurate repair of DNA double-strand breaks arising from the processing of cross-links. researchgate.net | Translocations, inversions. |

| Apurinic (AP) Sites | Destabilization and loss of alkylated purine bases. acs.org | Can lead to mutations if not repaired correctly. |

Modulation of Cell Cycle Progression via DNA Damage Response in Cell Lines

Exposure of cell lines to this compound and other nitrogen mustards triggers a robust DNA damage response (DDR), which in turn modulates cell cycle progression. researchgate.net The primary function of the DDR is to halt the cell cycle to allow time for DNA repair, thereby preventing the replication of damaged DNA and the propagation of mutations. researchgate.net

The key signaling pathways in the DDR that are activated by the DNA lesions induced by this compound include the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinase pathways. researchgate.net These kinases are activated by DNA double-strand breaks and stalled replication forks, respectively, both of which can be consequences of the DNA adducts and cross-links formed by this alkylating agent.

Upon activation, ATM and ATR phosphorylate a multitude of downstream targets that orchestrate the cell cycle arrest at specific checkpoints. These checkpoints occur at the G1/S, intra-S, and G2/M transitions.

G1/S Checkpoint: Activation of the G1/S checkpoint prevents cells with damaged DNA from entering the S phase, where DNA replication occurs. This is often mediated by the p53 tumor suppressor protein, which is stabilized and activated by ATM/ATR. Activated p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn inhibits the CDKs required for the G1 to S phase transition.

Intra-S Phase Arrest: For cells that are already in the process of DNA replication upon exposure to the agent, an intra-S phase arrest is initiated. This slows down the rate of DNA synthesis to allow for the repair of lesions encountered by the replication machinery.

G2/M Checkpoint: The G2/M checkpoint prevents cells from entering mitosis with damaged chromosomes. This is a critical control point, as attempting to segregate chromosomes with unresolved DNA cross-links can lead to catastrophic chromosomal aberrations. The activation of this checkpoint is also controlled by the ATM/ATR signaling cascade, which leads to the inhibition of the CDK1/cyclin B complex that drives mitotic entry.

Studies on various cell lines have demonstrated that exposure to nitrogen mustards leads to accumulation of cells in the S and G2 phases of the cell cycle. acs.orgnih.gov For example, in rat keratinocytes, exposure to a related sulfur mustard resulted in a block in the G2 phase and, at higher concentrations, prevented entry into the S phase. nih.gov This indicates that the cell cycle arrest is a dose-dependent and phase-specific response to the DNA damage induced.

The ultimate fate of the cell—whether it successfully repairs the damage and resumes the cell cycle, or undergoes apoptosis—depends on the extent of the DNA damage and the cell's capacity for repair. If the damage is too severe to be repaired, the sustained cell cycle arrest can trigger programmed cell death. researchgate.net

The following table summarizes the key proteins and their roles in the modulation of cell cycle progression in response to DNA damage by this compound:

| Protein | Function | Role in Cell Cycle Modulation |

| ATM/ATR | Serine/threonine kinases, master regulators of the DDR. researchgate.net | Activated by DNA damage, initiate signaling cascades leading to cell cycle arrest. researchgate.net |

| p53 | Tumor suppressor protein. researchgate.net | Stabilized and activated by ATM/ATR, induces p21 expression. researchgate.net |

| p21 | Cyclin-dependent kinase (CDK) inhibitor. | Inhibits CDKs, leading to G1/S and G2/M arrest. |

| CDKs | Cyclin-dependent kinases. | Drive cell cycle progression, inhibited by p21. |

Applications in Pre Clinical and in Vitro Research Models

Elucidation of Antineoplastic Mechanisms in Defined Cell Lines and Animal Models

The cytotoxic properties of bis(2-chloroethyl)ethylamine, a nitrogen mustard, are primarily attributed to its function as a bifunctional alkylating agent. Upon entering a biological system, it undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate readily reacts with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. The presence of a second chloroethyl arm allows for a subsequent alkylation event, leading to the formation of DNA monoadducts, as well as inter- and intra-strand cross-links. These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. nih.govnih.govwikipedia.org

While direct studies on this compound in drug-resistant glioblastoma (GBM) cell lines are limited in the reviewed literature, the core bis(2-chloroethyl)amine (B1207034) structure remains a key cytotoxic component in novel therapeutic agents designed to overcome such resistance. Glioblastoma is notoriously difficult to treat, partly due to the blood-brain barrier (BBB) and the development of resistance to standard chemotherapeutics like temozolomide (B1682018) (TMZ). nih.gov TMZ resistance is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.gov

A novel chemical entity, QBS10072S, which features a tertiary N-bis(2-chloroethyl)amine cytotoxic domain, has been developed to specifically target GBM. nih.gov This compound is engineered to be a selective substrate for the large amino acid transporter 1 (LAT1), which is overexpressed on both the BBB and in GBM cells. nih.gov This transport mechanism allows the cytotoxic bis(2-chloroethyl)amine moiety to be concentrated in the tumor tissue. nih.gov

Preclinical studies have shown that QBS10072S exhibits significant growth suppression in LAT1-expressing GBM cell lines. nih.gov Crucially, its cytotoxic effect is independent of the MGMT status of the cells, making it effective in models of TMZ-resistant glioblastoma. nih.gov The mechanism of action is consistent with other tertiary bis(2-chloroethyl)amine alkylating agents, which induce cell death through DNA damage, evidenced by the phosphorylation of the histone variant H2AX (γ-H2AX), an early marker of DNA double-strand breaks. nih.gov

The interaction of this compound with DNA has been quantitatively characterized in human mammary cancer cell lines. In a study utilizing the MDA-MB-231 human breast cancer cell line, treatment with this compound led to the formation of several distinct DNA adducts. nih.govacs.org A robust analytical method, ultraperformance liquid chromatography-ion trap multistage scanning mass spectrometry (UPLC/MS³), was employed to identify and quantify these adducts after exposing the cells to 100 μM of the compound for 24 hours. nih.govacs.org

The major adduct identified was the N7-guanine monoadduct (NM-G), with an abundance of 970 adducts per 10⁷ bases. nih.govacs.org Other significant adducts included the guanine-guanine cross-link (G-NM-G) at 240 adducts per 10⁷ bases and the ring-opened formamidopyrimidine monoadduct (NM-FapyG) at 180 adducts per 10⁷ bases. nih.govacs.org A cross-link involving a ring-opened guanine (FapyG-NM-G) was also detected, albeit at a much lower level of 6.0 adducts per 10⁷ bases. nih.govacs.org The formation of these specific lesions, particularly the interstrand cross-links, is believed to be a primary contributor to the compound's toxicity and genotoxicity in these cancer cells. nih.gov

| DNA Adduct | Abundance (adducts per 10⁷ bases) |

|---|---|

| N7-guanine monoadduct (NM-G) | 970 |

| Guanine-Guanine cross-link (G-NM-G) | 240 |

| Formamidopyrimidine monoadduct (NM-FapyG) | 180 |

| Formamidopyrimidine-Guanine cross-link (FapyG-NM-G) | 6.0 |

Direct in vivo studies evaluating the anti-tumor efficacy of this compound as a standalone agent were not prominent in the surveyed literature. However, research on derivatives and related compounds provides insight into the potential of the bis(2-chloroethyl)amino moiety in animal cancer models.

For instance, a novel tripeptide derivative, L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13), demonstrated significant therapeutic effects in mouse models of liquid and solid tumors. nih.gov In nude mice with human colon cancer xenografts, MF13 inhibited tumor growth by over 85%. nih.gov It also induced complete tumor regression in 20% of the mice at higher doses. nih.gov The compound's activity in murine hepatoma was stronger than its precursor, m-sarcolysin. nih.gov These findings underscore the potent in vivo anticancer activity conferred by the bis(2-chloroethyl)amino functional group when incorporated into larger molecules designed for enhanced efficacy or targeting.

Similarly, studies involving the nitrosourea 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU or Carmustine), which also functions as a chloroethylating agent, have shown its efficacy in animal models. When encapsulated in lipid microspheres to enhance delivery and reduce toxicity, BCNU showed significantly enhanced antitumor activity against L1210 leukemia in mice compared to the drug alone. nih.gov While structurally distinct from this compound, the efficacy of BCNU further illustrates the in vivo cytotoxic potential of chloroethylating agents in animal models of cancer. nih.govnih.gov

Utilization as a Chemical Biology Probe for DNA Repair and Adduct Research

The well-defined mechanism of DNA alkylation by this compound makes it a valuable tool for investigating the cellular response to specific types of DNA damage. By inducing a known spectrum of DNA lesions, researchers can study the activity and specificity of DNA repair pathways.

This compound has been used to generate specific DNA adducts to probe the activity of certain DNA repair enzymes. The formamidopyrimidine (Fapy-dG) adduct, a ring-opened N7-guanine lesion, is one of the products formed upon DNA alkylation by this compound. nih.gov It has been demonstrated that Fapy-dG adducts derived from this compound, when site-specifically incorporated into oligonucleotides, are recognized and excised by DNA glycosylases such as Formamidopyrimidine DNA glycosylase (FPG) and E. coli Endonuclease IV. nih.gov This indicates that the lesions created by this nitrogen mustard are substrates for the base excision repair (BER) pathway, providing a method to study the activity of these specific enzymes in vitro. While not involving this compound directly, studies on related chloroethylating agents, such as the breakdown products of 1,3-bis(2-chloroethyl)-1-nitrosourea, have also been used to investigate the inhibition of DNA repair processes in leukemia cell lines, further highlighting the utility of this class of compounds in DNA repair research. nih.gov

The formation of stable, covalent adducts between this compound and DNA allows these adducts to serve as biomarkers of exposure and damage in experimental settings. nih.gov The ability to accurately quantify these adducts provides a direct measure of the extent to which the compound has reached its molecular target.

Employments in Medicinal Chemistry Research and Derivative Synthesis

This compound serves as a crucial starting material and structural motif in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional alkylating nature is harnessed to create diverse molecular architectures, particularly heterocyclic structures like piperazine (B1678402).

1 Synthesis of Piperazine Derivatives for Antimicrobial Activity Evaluation

A significant area of research involves the use of bis(2-chloroethyl)amine hydrochloride to synthesize various piperazine derivatives, which are then screened for their antimicrobial and antifungal properties. acgpubs.orgresearchgate.net The synthesis strategy often involves the cyclization of an aniline intermediate with bis(2-chloroethyl)amine hydrochloride to form the core piperazine moiety. acgpubs.orgresearchgate.net

In a representative synthetic scheme, a substituted benzenethiol is coupled with a chloro-nitrobenzene. The nitro group of the resulting intermediate is then reduced to an aniline. This aniline intermediate is subsequently reacted with bis(2-chloroethyl)amine hydrochloride, typically in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature, to yield the desired 1-arylpiperazine derivative. acgpubs.orgresearchgate.net These piperazine scaffolds can then be further modified to generate a library of compounds for biological evaluation. acgpubs.orgresearchgate.net

| Bacterial Strain | Compound Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Streptomyces epidermidis | Significant |

| Pseudomonas aeruginosa | Significant |

| Escherichia coli | Significant |

| Fungal Strain | Compound Activity |

|---|---|

| Candida albicans | Significant |

| Aspergillus niger | Significant |

| Aspergillus flavus | Significant |

| Aspergillus fumigatus | Significant |

Many of the synthesized piperazine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. acgpubs.orgresearchgate.netnih.gov

2 Design of Specific Delivery Systems for Mechanistic Study in Animal Models

Bis(2-chloroethyl)amine has also been utilized in the design of specific delivery systems to transport cytotoxic moieties across biological barriers, such as the blood-brain barrier (BBB), for mechanistic studies in animal models. researchgate.net One such approach involves a redox-based chemical delivery system analogous to the endogenous NADH-NAD+ coenzyme system. researchgate.net

In this system, the cytotoxic bis(2-chloroethyl)amine moiety is chemically modified into a more lipophilic prodrug form. Specifically, it has been converted into 1-methyl-3-[bis-(2′-chloroethyl)amino]carbamoyl-1,4-dihydropyridine. researchgate.net This dihydropyridine form is designed to be sufficiently lipid-soluble to cross the BBB. Once in the brain, it is anticipated to be oxidized to its corresponding pyridinium salt. This charged species is then "locked" in the central nervous system due to its reduced ability to diffuse back across the BBB, leading to a sustained release of the active bis(2-chloroethyl)amine cytotoxic agent. researchgate.net

In vitro studies have confirmed that this dihydropyridine derivative can be readily oxidized to its pyridinium salt form and that this oxidation follows pseudo-first-order kinetics in biological media. researchgate.net This research highlights the utility of this compound in the development of sophisticated drug delivery systems aimed at targeting specific tissues for mechanistic and therapeutic investigations in animal models. researchgate.net

Structural Analogues and Derivatives in Academic Investigations

Structure-Activity Relationship Studies of Nitrogen Mustard Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of nitrogen mustards. These studies explore how chemical modifications to the mustard molecule influence its biological activity, such as DNA binding, cytotoxicity, and sequence selectivity. nih.govucl.ac.uk The primary mechanism of action for nitrogen mustards involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA, most commonly the N7 position of guanine (B1146940). pharmacologyeducation.orgwikipedia.org

Key findings from SAR studies on nitrogen mustard analogues include:

Reactivity of the Mustard: The electronic nature of the group attached to the nitrogen atom significantly alters the mustard's reactivity. Aromatic mustards, where the nitrogen is part of an aromatic system, are generally less reactive than aliphatic mustards. This reduced reactivity can be advantageous, allowing the molecule to distribute more widely before alkylation occurs. ucl.ac.ukresearchgate.net

Carrier Molecules: Conjugating the nitrogen mustard moiety to DNA-binding molecules, such as minor groove binders like distamycin, can dramatically enhance cytotoxicity and target specificity. nih.govucl.ac.uk In one study, conjugates of chlorambucil (B1668637) (an aromatic mustard) with pyrrole (B145914) carboxamide units were able to cross-link plasmid DNA at a 10-fold lower dose than chlorambucil itself. nih.gov The cytotoxicity of these conjugates increased with the number of pyrrole units, demonstrating that enhancing DNA binding affinity improves the molecule's efficacy. nih.gov

Bioisosteric Replacement: Replacing labile moieties, such as esters, with more stable groups like branched esters or amides can increase the compound's stability in blood plasma while maintaining its cytotoxic effect. nih.gov This demonstrates that bioisosteric substitution is a viable strategy for improving the pharmacokinetic properties of nitrogen mustard derivatives. nih.gov

A study involving nitrogen mustards tethered to the A/T-sequence-specific natural product distamycin synthesized two series based on benzoic acid mustard (BAM) and chlorambucil (CHL). nih.gov The results showed that all conjugates were more cytotoxic than the mustards alone, and cytotoxicity increased as the number of pyrrole units increased from one to three. nih.gov

| Conjugate Type | Key Structural Feature | Observed Activity Trend | Reference |

|---|---|---|---|

| Pyrrole-CHL | Increasing number of pyrrole units (1 to 3) | Increased cytotoxicity and DNA cross-linking ability compared to CHL alone. | nih.gov |

| Pyrrole-BAM | Increasing number of pyrrole units (1 to 3) | Increased cytotoxicity but showed less than 10% DNA cross-linking compared to CHL conjugates. | nih.gov |

| Bendamustine Derivatives | Substitution of labile ester with branched ester or amide | Markedly increased stability in blood plasma while being bioisosteric for cytotoxicity. | nih.gov |

**5.2. Synthesis and Characterization of Distinct Derivative Classes

The versatility of the bis(2-chloroethyl)amine (B1207034) structure allows for its incorporation into a wide array of complex molecules, leading to distinct derivative classes with unique biological properties.

N-Arylpiperazine (ARP) scaffolds are present in numerous bioactive molecules. nih.gov Researchers have synthesized ARP derivatives by reacting anilines, such as 2,3-dichloroaniline (B127971), with bis(2-chloroethyl)ethylamine to form the piperazine (B1678402) ring. nih.govresearchgate.net This core structure can then be further modified.

In one study, a series of 2,3-dichloro ARP derivatives were synthesized with different linker moieties (thiourea, urea, and carbonyl) to assess their ability to modulate the immune system. nih.gov The synthesis involved a two-step approach: first, the reaction of 2,3-dichloroaniline with this compound to yield 1-(2,3-dichlorophenyl)piperazine, followed by reaction with various electrophiles to introduce the linker moieties. nih.gov These compounds were then evaluated for their ability to induce an immune response using an Interferon Stimulated Response Element (ISRE) reporter assay. nih.gov One derivative, 5i , which contains a carbonyl linker, was identified as a potent interferon inducer with no associated cytotoxicity at active concentrations. nih.gov

| Compound | Linker Moiety | EC₅₀ (μM) | Cytotoxicity | Reference |

|---|---|---|---|---|

| 5i | Carbonyl | 13.1 | None observed up to 40 μM | nih.gov |

To explore stereochemical effects on activity, chiral derivatives of nitrogen mustards have been synthesized. One such class is the 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-ones. These compounds are synthesized from the reaction of bis(2-chloroethyl)phosphoramidic dichloride with enantiomerically pure chiral amino alcohols. nih.goviucr.orgnih.gov This reaction produces a mixture of diastereomers due to the creation of a new chiral center at the phosphorus atom. nih.govuantwerpen.be

These diastereomers can be separated by flash column chromatography. nih.goviucr.org A key technique for characterizing these derivatives is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the stereochemistry at the phosphorus center. nih.goviucr.orgnih.gov It has been observed that when the bulky substituents on the oxazaphospholidinone ring (derived from the amino alcohol) are in a syn configuration relative to the bis(2-chloroethyl)amine moiety, the ³¹P NMR chemical shift is more downfield. Conversely, the anti configuration results in a more upfield chemical shift. nih.goviucr.orgnih.gov This trend was confirmed by single-crystal X-ray diffraction, which allows for the definitive assignment of the absolute configuration at the phosphorus atom. nih.goviucr.org

| Diastereomer | Relative Configuration | ³¹P NMR Chemical Shift Trend | Absolute Configuration at P (Example) | Reference |

|---|---|---|---|---|

| 2a / 3a | Anti | Upfield | R | nih.goviucr.org |

| 2b / 3b | Syn | Downfield | S | nih.goviucr.org |

To improve selectivity and reduce systemic toxicity, nitrogen mustards have been conjugated to steroidal frameworks, which can target specific hormone receptors. nih.govacs.org These bioconjugates often link the mustard moiety to the steroid via ester, amide, or carbamate (B1207046) linkages. nih.gov

Research has shown that steroid-ester linked nitrogen mustard conjugates can exhibit significantly increased cytotoxic activity. ccspublishing.org.cn For example, conjugates of estrone (B1671321) with a nitrogen mustard via an ester bond showed potent activity against human colon and lung cancer cell lines. nih.govacs.org One such conjugate displayed an IC₅₀ of 0.32 μmol/L against the A549 lung cancer cell line. acs.org

In another study, androstene oxime-nitrogen mustard conjugates were synthesized. researchgate.net The linkage was achieved through a stable oxime-ester bond. The resulting compounds were evaluated against a panel of 60 human cancer cell lines. The conjugate 3β-acetoxy-17E-[p-(N,N-bis(2-chloroethyl)amino)]benzoyloxyimino-androst-5-ene emerged as a highly potent derivative, with outstanding growth inhibition observed on the IGROV1 ovarian cancer cell line (GI₅₀ = 0.937 µM). researchgate.net In general, conjugates attached to the D-ring of the androstene skeleton showed better antineoplastic activity. researchgate.net

| Steroid Conjugate | Linkage Type | Cancer Cell Line | Activity Metric (Value) | Reference |

|---|---|---|---|---|

| Estrone-Nitrogen Mustard (Conjugate 15) | Ester | A549 (Lung) | IC₅₀ (0.32 μmol/L) | acs.org |

| Estrone-Nitrogen Mustard (Conjugate 15) | Ester | HT-29 (Colon) | IC₅₀ (0.93 μmol/L) | acs.org |

| Androstene Oxime-Benzoic Acid Mustard (Compound 8) | Oxime-Ester | IGROV1 (Ovarian) | GI₅₀ (0.937 µM) | researchgate.net |

| Testosterone-POPAM (Conjugate 24) | Ester | Various Human Cancers | IC₅₀ (1 to 29 μM) | nih.gov |

To explore novel pharmacological profiles, researchers have synthesized analogues combining a nitrogen mustard group with a cannabinoid structure, such as derivatives of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) and cannabidiol (B1668261) (CBD). future4200.comnih.gov The synthesis involves creating novel 10-substituted CBD or 11/12-substituted Δ⁸-THC analogues containing the N,N-bis(2-chloroethyl)amino functional group. nih.gov

The pharmacological evaluation of these compounds in mice has revealed complex activity profiles. For instance, the nitrogen mustard analogue 11-[N,N-bis(2-chloroethyl)amino]-Δ⁸-THC required a dose of 50 mg/kg to produce an observable pharmacological effect. future4200.comnih.gov In contrast, a related ethylamino analogue showed antinociceptive and hypothermic responses at a lower dose of 10 mg/kg. nih.gov Another study synthesized a nitrogen mustard analogue of Δ⁸-THC with a dimethylheptyl side chain (NM-Δ⁸-THC), which showed high affinity for brain cannabinoid receptors and produced typical THC-like effects such as locomotor suppression, hypothermia, and antinociception in mice. nih.gov These studies indicate that adding a nitrogen mustard group to a cannabinoid structure can produce compounds with unique pharmacological properties, though sometimes with reduced potency compared to other analogues. nih.govnih.gov

| Cannabinoid Analogue | Key Structural Feature | Pharmacological Observation in Mice | Reference |

|---|---|---|---|

| 11-[N,N-bis(2-chloroethyl)amino]-Δ⁸-THC (12) | Nitrogen mustard at position 11 of Δ⁸-THC | Observable pharmacological effect at 50 mg/kg. | future4200.comnih.gov |

| 11-ethylamino-Δ⁸-THC (9) | Ethylamino group at position 11 of Δ⁸-THC | Antinociceptive and hypothermic responses at 10 mg/kg. | nih.gov |

| NM-Δ⁸-THC | Nitrogen mustard with a dimethylheptyl side chain | Produced locomotor suppression, hypothermia, antinociception, and catalepsy. | nih.gov |

Comparative Mechanistic Studies with Related Nitrogen Mustards (e.g., HN2, HN3)

This compound (HN1) is part of a family of nitrogen mustards that also includes bis(2-chloroethyl)methylamine (HN2, mechlorethamine) and tris(2-chloroethyl)amine (HN3). wikipedia.orgresearchgate.net While they share a common mechanism of DNA alkylation via an aziridinium intermediate, their reactivity, toxicity, and physical properties differ due to the different substituents on the central nitrogen atom. wikipedia.orgmdpi.com